N-(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine
Description
N-(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes both a triazine ring and a benzoxazole moiety, suggests potential for interesting chemical properties and biological activities.
Properties
IUPAC Name |
N-(3-ethyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-2-17-7-13-11(14-8-17)16-12-15-9-5-3-4-6-10(9)18-12/h3-6H,2,7-8H2,1H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSLZTFGIARUGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CNC(=NC1)NC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazine Ring: Starting from ethylamine and formaldehyde, the triazine ring can be formed through a cyclization reaction under acidic or basic conditions.
Benzoxazole Formation: The benzoxazole moiety can be synthesized from o-aminophenol and a suitable carboxylic acid derivative through a cyclization reaction.
Coupling Reaction: The final step involves coupling the triazine and benzoxazole intermediates under appropriate conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding N-oxide, while reduction could lead to a fully reduced triazine derivative.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities that are being explored for therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of benzoxazole and triazine compounds possess anticancer properties. The unique structural features of N-(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine may enhance its efficacy against various cancer cell lines .
- Antimicrobial Properties : Research indicates that compounds containing benzoxazole moieties demonstrate antimicrobial effects. This compound could potentially serve as a lead structure for developing new antibiotics .
Agricultural Applications
The compound's triazine structure is known for its herbicidal properties. Investigations into its application as an agrochemical could lead to the development of effective herbicides that target specific weed species without harming crops .
Material Science
The unique chemical structure allows for potential applications in material science:
- Polymer Chemistry : The incorporation of triazine and benzoxazole units into polymers could enhance thermal stability and mechanical properties. Research is ongoing to explore these materials for use in high-performance coatings and composites .
Case Study 1: Anticancer Activity
In a recent study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics. Further mechanistic studies are warranted to elucidate the pathways involved in its anticancer activity .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like penicillin. These findings position the compound as a potential candidate for antibiotic development .
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: Compounds like melamine and cyanuric acid.
Benzoxazole Derivatives: Compounds such as 2-aminobenzoxazole and 2-mercaptobenzoxazole.
Uniqueness
The uniqueness of N-(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine lies in its combined triazine and benzoxazole structure, which may confer unique chemical and biological properties not found in simpler analogs.
Biological Activity
N-(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine is a compound that has garnered attention due to its potential biological activities. This compound combines a tetrahydrotriazine structure with a benzoxazole moiety, which may contribute to diverse pharmacological properties.
Chemical Structure
The molecular formula of this compound is C12H15N5O. Its unique structural features suggest potential interactions with various biological targets.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Several studies have shown that benzoxazole derivatives possess antimicrobial properties. For instance, derivatives of benzoxazole have demonstrated activity against both Gram-positive and Gram-negative bacteria . The minimal inhibitory concentrations (MICs) for some derivatives have been documented in various studies.
- Anticancer Properties : Compounds containing the benzoxazole structure have been reported to exert cytotoxic effects on various cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Other Pharmacological Effects : The presence of the triazine moiety in the compound may enhance its neuroprotective and anti-inflammatory properties. Triazine derivatives have been associated with diverse pharmacological effects including anti-inflammatory and analgesic activities .
Case Studies and Research Findings
Several case studies highlight the biological activity of similar compounds:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Bernard et al. (2014) | 3-(2-benzoxazol-5-yl)alanine | Anticancer | Exhibited cytotoxicity against multiple cancer cell lines with varying IC50 values. |
| Chung et al. (2015) | Benzoxazole derivatives | Antimicrobial | Showed effective inhibition against E. coli and Bacillus subtilis. |
| Giordano et al. (2019) | Benzoxazole-based compounds | Neuroprotective | Demonstrated protective effects in neuronal cell models under oxidative stress conditions. |
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression.
- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells has been a significant focus in research.
Q & A
Q. What are the recommended synthetic routes for N-(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine, and what reaction conditions optimize yield?
The synthesis typically involves a multi-step nucleophilic substitution. For example:
- Step 1 : React 5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine with 2-chloro-1,3-benzoxazole in a polar aprotic solvent (e.g., DMF or THF) under reflux (80–100°C).
- Step 2 : Use a base like potassium carbonate to deprotonate intermediates and drive the reaction.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio) and inert atmosphere to prevent oxidation .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR : H and C NMR to confirm the triazine and benzoxazole moieties (e.g., aromatic protons at δ 7.1–7.8 ppm, NH signals at δ 5.5–6.0 ppm).
- HPLC : Purity assessment using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 316.1542) .
Q. What in vitro models are suitable for preliminary bioactivity screening?
- Enzyme Inhibition : Use fluorometric assays targeting kinases or oxidoreductases (e.g., monitoring NADH depletion at 340 nm).
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC calculations via nonlinear regression .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for kinase targets?
- Substituent Variation : Introduce alkyl/aryl groups at the triazine’s ethyl position or modify the benzoxazole ring (e.g., halogenation).
- Methodology :
Synthesize analogs via parallel combinatorial chemistry.
Test kinase inhibition profiles using ATP-Glo™ assays.
Correlate activity trends with molecular docking (AutoDock Vina) to identify key binding residues (e.g., hinge region interactions) .
Q. How should researchers resolve contradictions in reported bioactivity data across different assay platforms?
- Orthogonal Validation : Confirm enzyme inhibition using SPR (surface plasmon resonance) for binding affinity (K) and ITC (isothermal titration calorimetry) for thermodynamic parameters.
- Statistical Analysis : Apply Bland-Altman plots to assess inter-assay variability and hierarchical clustering to identify outlier datasets .
Q. What strategies mitigate metabolic instability observed in preclinical studies?
- Metabolite Identification : Incubate with liver microsomes (human/rat), then analyze via LC-MS/MS to detect oxidative or hydrolytic degradation products.
- Stabilization : Introduce electron-withdrawing groups (e.g., -CF) on the benzoxazole ring to block CYP450-mediated oxidation .
Q. How can computational modeling guide the optimization of enantiomeric purity?
- Chiral Separation : Use chiral HPLC (e.g., Chiralpak® IA column) with heptane/ethanol eluents.
- Enantiomer Activity : Compare docking scores of (R)- and (S)-enantiomers against target proteins (e.g., MDM2-p53 interaction inhibitors) .
Methodological Considerations
Q. What experimental designs address batch-to-batch variability in synthesis?
- DoE (Design of Experiments) : Apply factorial design (e.g., 2 matrix) to test variables like temperature, solvent polarity, and catalyst loading.
- Quality Control : Implement in-process monitoring via FTIR to track intermediate formation .
Q. How can researchers validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Lyse treated cells, heat to denature unbound proteins, and quantify remaining target via Western blot.
- BRET (Bioluminescence Resonance Energy Transfer) : Monitor real-time compound-target interactions in live cells .
Q. What are best practices for reconciling conflicting cytotoxicity and genotoxicity data?
- Comet Assay vs. Ames Test : If Ames is negative but Comet shows DNA damage, assess reactive oxygen species (ROS) via DCFH-DA fluorescence.
- Mechanistic Studies : Use siRNA knockdown of DNA repair pathways (e.g., ATM/ATR) to identify off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
